molecular formula C12H12N4O B13341312 2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13341312
M. Wt: 228.25 g/mol
InChI Key: XXFAQKYLVRMVAR-UHFFFAOYSA-N
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Description

2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound featuring a pyrazole ring substituted with a hydroxyethyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyridinyl derivatives.

Scientific Research Applications

2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrazole and pyridinyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol
  • 2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)propionitrile

Uniqueness

2-(4-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyethyl and acetonitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)-3-pyridin-4-ylpyrazol-1-yl]acetonitrile

InChI

InChI=1S/C12H12N4O/c13-4-7-16-9-11(3-8-17)12(15-16)10-1-5-14-6-2-10/h1-2,5-6,9,17H,3,7-8H2

InChI Key

XXFAQKYLVRMVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CCO)CC#N

Origin of Product

United States

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